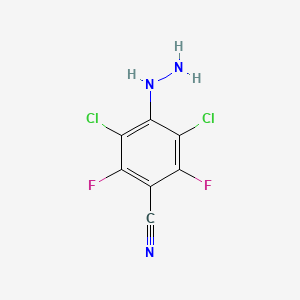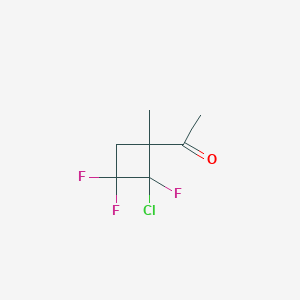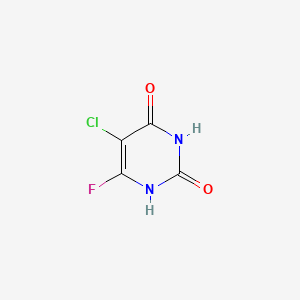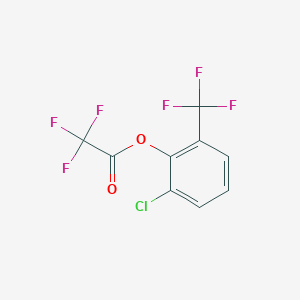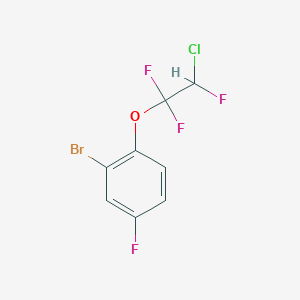
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene (BCTFE) is an organofluorine compound that has been widely studied in recent years due to its wide range of applications in chemical synthesis, scientific research, and drug development. BCTFE is a versatile reagent and has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, BCTFE has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drugs.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been used to study the mechanism of action of various drugs, to investigate the biochemical and physiological effects of drugs, and to develop new drugs.
Wirkmechanismus
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been found to interact with proteins in a variety of ways. It has been shown to bind to proteins, modify their structure, and alter their activity. 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has also been found to interact with cellular components, such as lipids and nucleic acids, and to modulate their activity.
Biochemical and Physiological Effects
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been found to modulate the activity of enzymes, hormones, and other cellular components, and to modulate the expression of genes.
Vorteile Und Einschränkungen Für Laborexperimente
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been found to be a highly efficient and cost-effective reagent for the synthesis of various organic compounds. It is also relatively easy to handle and store, and it has a wide range of applications in chemical synthesis and scientific research. However, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene can be toxic and should be handled with care. In addition, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene should not be used in medical applications without proper safety precautions.
Zukünftige Richtungen
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has a wide range of potential future applications. It could be used to develop new drugs for the treatment of various diseases, including cancer and infectious diseases. In addition, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene could be used to study the mechanism of action of existing drugs and to investigate the biochemical and physiological effects of drugs. Finally, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene could be used to develop new polymers and agrochemicals.
Synthesemethoden
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene can be synthesized using a three-step process. First, 2-chloro-1,1,2-trifluoroethanol is reacted with 5-fluorobenzene in the presence of a base, such as potassium carbonate, to form 2-chloro-1,1,2-trifluoroethoxy-5-fluorobenzene. This compound is then reacted with bromine in an aprotic solvent, such as dimethyl sulfoxide, to form 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene. This method has been found to be highly efficient and cost-effective.
Eigenschaften
IUPAC Name |
2-bromo-1-(2-chloro-1,1,2-trifluoroethoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4O/c9-5-3-4(11)1-2-6(5)15-8(13,14)7(10)12/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBKOJVVMQVBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


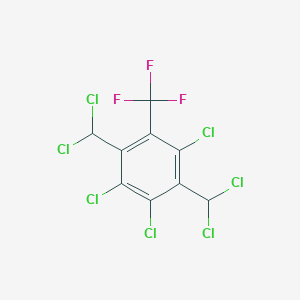



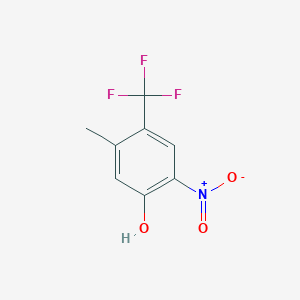

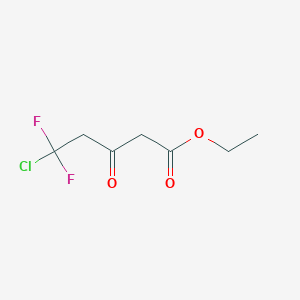

![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)
